Product packaging for 1-(4-Nitrophenyl)cyclopentanamine(Cat. No.:)

1-(4-Nitrophenyl)cyclopentanamine

Cat. No.: B11737885
M. Wt: 206.24 g/mol
InChI Key: WIHODNIJEBFEEQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopentanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a cyclopentane ring bonded to a 4-nitrophenyl group, a structural motif found in compounds with diverse biological activities. Research on structurally similar nitrophenyl-substituted cyclopentane derivatives suggests potential areas of investigation for this amine. Specifically, analogous compounds have been studied for their neuroprotective properties, including potential activity as cholinesterase inhibitors for researching neurodegenerative conditions . Other related molecules, such as dibenzylidene ketone derivatives containing cyclopentanone and nitrophenyl groups, have demonstrated significant analgesic, antiplatelet, and anticoagulant effects in computational, in vitro, and in vivo studies . The primary amino group on the cyclopentane ring makes this compound a versatile building block for further chemical synthesis and exploration of structure-activity relationships. Researchers can utilize it to develop novel analogs or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B11737885 1-(4-Nitrophenyl)cyclopentanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-nitrophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14N2O2/c12-11(7-1-2-8-11)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2,7-8,12H2

InChI Key

WIHODNIJEBFEEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 4 Nitrophenyl Cyclopentanamine and Analogues

Strategies for Carbon-Carbon Bond Formation at the Quaternary Cyclopentane (B165970) Center

The creation of a quaternary carbon, particularly within a cyclic system, is a significant hurdle in synthetic chemistry due to steric hindrance and the need for precise control over reactivity. The following sections explore various strategies to forge the carbon-carbon bond at the C1 position of the cyclopentane ring, linking it to the nitrophenyl moiety.

Utilization of Cyclopentanone (B42830) Precursors in Arylation and Alkylation Reactions

A common and effective approach to constructing the 1-arylcyclopentane framework involves the use of cyclopentanone as a starting material. This method leverages the reactivity of the α-carbon to the carbonyl group.

Arylation Reactions: The direct α-arylation of ketones, a powerful tool for C-C bond formation, has been successfully applied to cyclopentanones. orgsyn.org The Buchwald-Hartwig-Miura (BHM) arylation, a transition metal-catalyzed cross-coupling reaction, is a prominent example. orgsyn.org This reaction typically involves the use of a palladium catalyst and a suitable ligand to couple an aryl halide with the enolate of cyclopentanone. orgsyn.org The reaction can be performed on a gram scale with catalyst loadings as low as 1 mol%. orgsyn.org

Alkylation Reactions: Alkylation of cyclopentanone enolates provides another avenue to introduce the aryl group, albeit indirectly. This can involve reaction with a suitable electrophile. The alkylation of conformationally rigid cyclohexanone (B45756) enolates has been studied, and the principles can be extended to cyclopentanone systems. ubc.ca The stereochemical outcome of these reactions is often governed by kinetic control, with the major product arising from the less energetic transition state. ubc.ca Furthermore, the presence of a quaternary carbon can influence the rate of ring formation in subsequent steps. baranlab.org

A notable example involves the preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile, an intermediate that can be further elaborated to the target amine. One patented method describes the reaction of a nitrochlorobenzene-zinc reagent with a 1-chlorocyclopentanecarbonitrile solution in the presence of Li₂CuCl₄. google.com Another approach starts with 1-hydroxycyclopentanecarbonitrile (B1295621), which is converted to 1-chlorocyclopentanecarbonitrile before reacting with the arylating agent. google.com

Advanced Cross-Coupling Approaches for Aryl-Cyclopentane Linkage

Modern cross-coupling reactions offer highly efficient and selective methods for forming the aryl-cyclopentane bond. These methods often provide advantages in terms of functional group tolerance and reaction conditions. While specific examples for the direct synthesis of 1-(4-nitrophenyl)cyclopentanamine via these methods are not extensively detailed in the provided search results, the general principles of well-established cross-coupling reactions are applicable.

Cyclization Strategies for Constructing the Substituted Cyclopentane Ring

An alternative to functionalizing a pre-existing cyclopentane ring is to construct the ring itself through cyclization. This approach can offer excellent control over the stereochemistry of the quaternary center.

Various cyclization strategies have been developed for the synthesis of substituted cyclopentanes. organic-chemistry.orgorganic-chemistry.org These include:

[3 + 2] Cycloadditions: Metal-free [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones to alkenes can yield highly substituted cyclopentanes. organic-chemistry.org

Radical Cyclizations: Radical-based methods provide a powerful means to form five-membered rings.

Ring-Closing Metathesis (RCM): RCM, followed by other transformations, can be a versatile route to functionalized cyclopentanes. organic-chemistry.org

Nazarov-like Cyclization: This pericyclic reaction can be employed to construct cyclopentenone frameworks, which can then be further modified. acs.org

Intramolecular Alkylation: The synthesis of cyclopentanones bearing an all-carbon quaternary stereocenter has been achieved through intramolecular alkylation of a chiral bis-electrophile with a carbon nucleophile. acs.org

Controlled Introduction of the Amine Functionality

Once the nitrophenylcyclopentane scaffold is in place, the final key step is the introduction of the amine group. The most common and efficient method for this transformation is the reduction of the nitro group.

Catalytic Reduction of Nitrophenyl Precursors to Amines.benthamdirect.comgoogle.com

The catalytic reduction of nitroarenes to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. sioc-journal.cnnih.gov This method is highly atom-economical, often producing water as the only byproduct. nih.gov A variety of catalytic systems, both heterogeneous and homogeneous, have been developed for this purpose. researchgate.net

A specific example for the synthesis of a related compound, 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213), involves the catalytic reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile. google.com

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, making them highly desirable for industrial applications. benthamdirect.com

Palladium on Carbon (Pd/C): Pd/C is one of the most common and versatile catalysts for nitro group reduction. commonorganicchemistry.comacs.org It is effective for both aromatic and aliphatic nitro compounds and can be used under various conditions, including with hydrogen gas or transfer hydrogenation agents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate. commonorganicchemistry.comresearchgate.net Studies have shown that very low loadings of Pd/C (e.g., 0.4 mol%) can be highly efficient, and the catalyst can often be recycled. organic-chemistry.orgnih.gov The efficiency of Pd/C can be influenced by the support and preparation method. capes.gov.br

Platinum on Carbon (Pt/C): Pt/C is another reliable heterogeneous catalyst for the hydrogenation of nitroarenes. acs.orgnih.gov It is often used in cases where other catalysts might show lower selectivity. A patented procedure for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile explicitly uses Pt/C as the catalyst. google.com The reaction is carried out in ethanol (B145695) and water under a hydrogen atmosphere. google.com The activity of Pt-based catalysts can be enhanced by using supports like SnO₂. mdpi.com

Other Heterogeneous Catalysts: A wide range of other metals have been investigated for nitro group reduction, including nickel (Raney nickel), iron, gold, copper, and ruthenium, often supported on various materials. benthamdirect.comresearchgate.netnih.gov Bimetallic catalysts can also offer enhanced activity and selectivity. benthamdirect.com

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which can lead to higher activity and selectivity due to well-defined active sites. sioc-journal.cnnih.gov

Ruthenium and Iron Complexes: Homogeneous catalysts based on ruthenium and iron have been developed for the reduction of nitroaromatics. google.com These complexes are often stabilized by ligands such as triphenylphosphine. google.com Ruthenium carbonyls have also been used as catalysts in the presence of carbon monoxide and hydrogen. google.com

Other Transition Metal Complexes: Complexes of other noble metals like gold, iridium, palladium, platinum, and rhodium have also been employed in homogeneous catalytic hydrogenation of nitroarenes. nih.gov More recently, catalysts based on more earth-abundant metals like manganese and cobalt are being explored as sustainable alternatives. nih.govnih.gov

The choice between heterogeneous and homogeneous catalysts depends on various factors, including the specific substrate, desired selectivity, and practical considerations like catalyst cost and recyclability.

Mechanistic Studies of Nitro Group Reduction

The reduction of the nitro group is a critical step in the synthesis of many aromatic amines, including this compound. This transformation can proceed through different mechanistic pathways, significantly influencing the reaction's outcome and the formation of byproducts.

The nitro group undergoes a six-electron reduction to form the corresponding amino group. This process sequentially involves the formation of nitroso and N-hydroxylamino intermediates. nih.gov These reactions are catalyzed by various enzymes, known as nitroreductases, which facilitate electron transfer to the nitro group. nih.gov The reduction can occur via a one-electron radical mechanism or a two-electron hydride transfer equivalent. nih.gov The hydroxylamine (B1172632) intermediate is of particular interest as it can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate, which can lead to the formation of reactive species capable of interacting with biological macromolecules. nih.gov

Several chemical reagents and catalytic systems have been developed for the reduction of nitroarenes. organic-chemistry.org For instance, samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide offers a chemoselective method for reducing aromatic nitro groups. organic-chemistry.org Another metal-free approach utilizes tetrahydroxydiboron (B82485) in water, providing a mild and environmentally friendly option. organic-chemistry.org Iron-based catalysts with formic acid as a reducing agent have also proven effective for converting a broad range of nitroarenes to anilines under mild, base-free conditions. organic-chemistry.org

Reductive Amination Strategies for Ketone Intermediates

Reductive amination of carbonyl compounds represents a powerful and widely used method for the synthesis of amines. nih.govorganic-chemistry.org This one-pot process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of synthesizing analogues of this compound, this strategy is particularly valuable.

The direct reductive coupling of nitro compounds with aldehydes or ketones to yield secondary and tertiary amines has been known for decades. nih.gov Recent advancements have focused on the development of highly efficient and selective non-noble metal-based catalysts, making this a more attractive and sustainable approach. nih.gov The process combines the reduction of the nitro group to a primary amine and its subsequent reductive amination in a single catalytic step. nih.gov

Various reducing agents can be employed for reductive amination. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent for the reductive amination of a wide array of aldehydes and ketones. organic-chemistry.org It tolerates various functional groups, including acetals, ketals, and nitro groups. organic-chemistry.org For challenging substrates where dialkylation is a concern, a stepwise procedure involving the pre-formation of the imine followed by reduction with sodium borohydride (B1222165) can be effective. organic-chemistry.org

The choice of catalyst is also crucial. For example, cobalt-rhodium heterobimetallic nanoparticles can catalyze the tandem reductive amination of aldehydes with nitroaromatics under mild conditions. organic-chemistry.org Furthermore, a one-pot synthesis of N-alkylaminobenzenes can be achieved by the reduction of nitrobenzenes followed by reductive amination using decaborane (B607025) in the presence of 10% Pd/C. organic-chemistry.org

Nucleophilic Amination of Activated Cyclopentane Substrates

Another synthetic approach involves the nucleophilic amination of an activated cyclopentane ring. This method relies on the introduction of a good leaving group on the cyclopentane substrate, which can then be displaced by an amine nucleophile. The activation of the substrate is key to the success of this strategy. While direct nucleophilic substitution on an unactivated cyclopentane ring is difficult, the presence of activating groups can facilitate the reaction.

Development of Stereoselective Syntheses

The development of stereoselective methods is paramount for the synthesis of chiral molecules like this compound, where the biological activity or material properties are often dependent on a specific stereoisomer.

Asymmetric Catalysis for Enantioselective Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. iupac.org The formation of the carbon-carbon bond that creates the chiral center in this compound precursors can be controlled using chiral catalysts. iupac.orgorganic-chemistry.org

One notable approach is the use of multicatalytic cascade reactions. For instance, a one-pot, asymmetric formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes can produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov The resulting chiral cyclopentanone can then be further elaborated to the desired amine.

Chiral metal complexes are also widely employed as catalysts for enantioselective C-C bond formation. iupac.org For example, chiral titanium complexes derived from binaphthol (BINOL) are effective catalysts for glyoxylate-ene reactions, affording α-hydroxy esters with high enantiomeric excess. iupac.org These methods provide access to chiral building blocks that can be converted to the target cyclopentanamine derivatives.

Diastereoselective Control in Multistep Pathways

In addition to enantioselectivity, controlling the relative stereochemistry of multiple chiral centers (diastereoselectivity) is crucial when synthesizing more complex analogues. iupac.orgbeilstein-journals.org Diastereoselective control can be achieved through various strategies in multistep synthetic sequences.

Cascade reactions, such as an inter–intramolecular double Michael addition, can be used to construct highly substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org While this example focuses on cyclohexanones, the principles can be applied to the synthesis of substituted cyclopentane systems. The stereochemical outcome of such reactions is often influenced by the substrate, reagents, and reaction conditions.

The choice of catalyst and reaction conditions can also be tuned to favor the formation of a specific diastereomer. For example, in certain catalytic reactions, the use of different solvents or bases can significantly impact the diastereomeric ratio of the product. nih.gov

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. sfu.ca A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For instance, chiral acetals derived from readily available chiral diols can be used to control the stereochemistry of reactions such as Diels-Alder cycloadditions. sfu.ca

Chiral ligands, when coordinated to a metal center, can create a chiral environment that influences the stereochemical course of a reaction. sfu.ca A wide variety of chiral ligands have been developed for numerous catalytic transformations. For example, chiral tridentate Schiff bases can be used as ligands in metal-catalyzed reactions to achieve good yields and enantioselectivity. sfu.ca The development of novel chiral ligands continues to be an active area of research, providing new tools for the stereoselective synthesis of complex molecules.

Absolute Stereochemistry Determination in Related Synthetic Adducts

The three-dimensional arrangement of atoms in a chiral molecule, known as its absolute stereochemistry, is a critical parameter that dictates its interaction with other chiral molecules, such as biological receptors. Consequently, the unambiguous determination of the absolute configuration of synthetic adducts related to this compound is of paramount importance. Several powerful analytical techniques are employed for this purpose, each providing a unique insight into the molecule's spatial structure.

X-ray Crystallography: The gold standard for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the atomic arrangement. For analogues of this compound that can be crystallized, X-ray diffraction analysis offers unequivocal proof of their absolute stereochemistry. For instance, crystallographic studies of N1-aryl substituted-2-pyrazolines, which also contain a nitrophenyl group, have been successfully used to determine their structural features and molecular packing. acs.orguned.es The success of this method hinges on the ability to grow high-quality single crystals of the compound or a suitable derivative.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and can also be instrumental in assigning absolute configuration, often by comparison with a standard of known stereochemistry. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) and amylose, which have shown broad applicability in separating a wide range of chiral compounds. nih.gov For nitrophenyl-containing compounds, specific chiral columns and mobile phase conditions have been developed to achieve effective enantioseparation. hplc.euresearchgate.net The elution order of the enantiomers on a specific chiral column can sometimes be predicted based on the chiral recognition mechanism, aiding in the assignment of absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly when using chiral derivatizing agents or chiral solvating agents, is a powerful tool for determining the absolute stereochemistry of chiral amines in solution. The formation of diastereomeric derivatives with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), results in distinct NMR signals for the two diastereomers. researchgate.net The analysis of the chemical shift differences (Δδ) of these signals can be used to deduce the absolute configuration of the original amine. bates.edu Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation between protons, offering insights into the relative and absolute stereochemistry of cyclic systems. wordpress.com For complex N-heterocyclic compounds, 19F NMR-based chemosensing with chiral palladium probes has emerged as a rapid method for enantioanalysis. nih.gov

TechniquePrincipleApplication to this compound AnaloguesKey Considerations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.Provides unambiguous determination of absolute stereochemistry for crystalline analogues. acs.orguned.esnih.govnih.govweizmann.ac.ilRequires the formation of high-quality single crystals.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Separation of enantiomers and assignment of absolute configuration by comparison with standards. nih.govhplc.euresearchgate.netsigmaaldrich.comSelection of the appropriate chiral stationary phase and mobile phase is crucial.
NMR Spectroscopy Formation of diastereomeric derivatives or complexes with chiral reagents, leading to distinct NMR signals.Determination of absolute configuration in solution using chiral derivatizing agents or solvating agents. researchgate.netbates.eduwordpress.comnih.govRequires a suitable chiral auxiliary and can be complex to interpret.

Principles of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry are increasingly being integrated into the design of synthetic pathways to minimize environmental impact and enhance sustainability. For the synthesis of this compound and its analogues, this involves the adoption of milder reaction conditions, the use of environmentally benign solvents, and strategies to reduce waste generation.

Enzymatic Approaches for Mild Reaction Conditions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to achieving mild reaction conditions, high selectivity, and reduced environmental impact. acs.org For the synthesis of chiral amines like this compound, several classes of enzymes have shown significant promise.

Transaminases (TAs): Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. diva-portal.org This makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. The synthesis of this compound can be envisioned starting from 4-nitrophenylcyclopentyl ketone. The use of engineered transaminases has demonstrated high enantioselectivity and conversion rates in the synthesis of various pharmaceutical amines. researchgate.netnih.gov For example, transaminases have been successfully applied in the large-scale manufacture of sitagliptin, an antidiabetic drug, showcasing their industrial viability. researchgate.netnih.gov Research has also focused on the diastereotope selective amination of substituted cyclohexanones using transaminases to produce highly diastereopure trans-amines. researchgate.netnih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): Imine reductases and reductive aminases catalyze the reduction of imines to amines. mdpi.com These enzymes can be used in one-pot cascades with other enzymes, such as ene-reductases, to convert α,β-unsaturated ketones into chiral amines with multiple stereocenters. nih.gov This approach offers high chemical and stereochemical purity.

Other Enzymatic Methods: Other biocatalytic methods, such as the deracemization of racemic amines using amine oxidases, also present a green alternative for producing enantiopure amines. nih.govresearchgate.netmdpi.com Furthermore, nitroreductases have been investigated for the enzymatic reduction of nitro compounds to amines, which could be a potential green step in the synthesis of nitrophenyl-containing compounds. gatech.edu

Enzyme ClassReaction CatalyzedRelevance to this compound SynthesisAdvantages
Transaminases (TAs) Asymmetric amination of ketones. diva-portal.orgnih.govSynthesis from 4-nitrophenylcyclopentyl ketone. researchgate.netnih.govresearchgate.netnih.govHigh enantioselectivity, mild conditions.
Imine Reductases (IREDs) Reduction of imines to amines. mdpi.comCan be used in cascades for complex amine synthesis. nih.govHigh purity and stereoselectivity.
Amine Oxidases Oxidative deamination of amines.Deracemization of racemic this compound. nih.govresearchgate.netmdpi.comAccess to enantiopure amines from racemic mixtures.
Nitroreductases Reduction of nitro groups to amines. gatech.eduPotential for green reduction of the nitro group.Avoids harsh chemical reducing agents.

Solvent Selection and Waste Minimization Strategies

The choice of solvent and the implementation of waste minimization strategies are critical components of green synthetic design. Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for greener alternatives. mdpi.com

Solvent Selection: The ideal solvent for a chemical reaction should be non-toxic, readily available, and easily recyclable. For reductive amination reactions, a systematic study of solvent effects has shown that protic solvents like methanol (B129727) can be highly effective. researchgate.net However, there is a growing interest in using even more environmentally benign solvents.

Water: As a non-toxic and non-flammable solvent, water is an attractive medium for organic synthesis. mdpi.com While the solubility of organic reactants can be a challenge, reactions can often be performed "in" or "on" water. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components. DESs are often biodegradable, have low volatility, and can act as both solvents and catalysts. mdpi.com

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-toxic, non-flammable, and renewable solvent that can be easily removed from the reaction mixture by depressurization. pnas.org

Greener Organic Solvents: When organic solvents are necessary, the use of less hazardous options is preferred. The CHEM21 green metrics toolkit provides a guide for selecting solvents based on their environmental, health, and safety profiles. rsc.orgrsc.org For reductive amination, 1,2-dichloroethane (B1671644) (DCE) has been identified as a preferred solvent in some cases, though its environmental profile is not ideal. mdma.chnih.govorganic-chemistry.org

Waste Minimization: Reducing waste at the source is a fundamental principle of green chemistry. In the context of pharmaceutical synthesis, this involves several strategies: core.ac.ukirjmets.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Reductive amination, which directly combines a ketone, an amine source, and a reducing agent, can be highly atom-economical. frontiersin.org

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. Both chemical and biological catalysts are key to this approach.

Process Optimization: Careful control of reaction parameters such as temperature, pressure, and reaction time can maximize yield and minimize the formation of byproducts.

Advanced Chemical Reactivity and Transformative Potential

Mechanistic Insights into Amine-Based Transformations

The primary amine group attached to the cyclopentyl ring is a key driver of the molecule's reactivity, participating in a variety of fundamental organic transformations.

Nucleophilic Reactivity of the Amine Group

The amine group in 1-(4-Nitrophenyl)cyclopentanamine is characterized by the lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This inherent nucleophilicity allows it to initiate reactions by attacking electron-deficient centers. The reactivity of amines generally increases with basicity, with primary amines like the one in this molecule being significantly nucleophilic. masterorganicchemistry.com For instance, studies on similar primary amines show their ability to react with various electrophiles, such as activated esters. researchgate.netnih.gov

The reaction of this compound with an electrophile (E+) proceeds via nucleophilic attack by the amine nitrogen, forming a new nitrogen-carbon or nitrogen-heteroatom bond. The cyclopentyl group introduces some steric hindrance compared to a simple primary amine like ethylamine, which could slightly modulate its reactivity. However, the primary nature of the amine ensures it is generally more reactive than more sterically hindered secondary amines and less prone to side reactions than highly basic amide ions. masterorganicchemistry.com The general trend for amine nucleophilicity often follows the order: ammonia (B1221849) < primary amines < secondary amines, although this can be influenced by steric and solvent effects. masterorganicchemistry.com

Proton Transfer Dynamics Involving Amine Bases in Related Systems

Proton transfer is a fundamental process in the reactions of amines. The amine group of this compound can act as a Brønsted-Lowry base, accepting a proton (H+) to form an ammonium (B1175870) salt. The efficiency of this process is dictated by the amine's basicity, typically quantified by its pKa value. In acid-catalyzed reactions, this initial protonation is often a key step. libretexts.orgyoutube.com

Kinetic studies of related aminolysis reactions—the nucleophilic attack of an amine on a carbonyl compound—often reveal complex dependencies on the pKa of the amine. nih.govnih.gov Brønsted-type plots, which correlate the reaction rate constant with the amine's pKa, can be linear or curved. nih.govnih.gov A curved Brønsted plot often indicates a change in the rate-determining step of the reaction mechanism, for example, from the initial nucleophilic attack to the breakdown of a tetrahedral intermediate, as the basicity of the amine changes. nih.govnih.gov For the reactions of this compound, the amine group's ability to participate in proton transfer is crucial for forming intermediates and facilitating the departure of leaving groups. libretexts.orglibretexts.org

Formation and Reactivity of Imines and Amides

The primary amine of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and proceeds through a multistep mechanism involving a carbinolamine intermediate. libretexts.orglibretexts.org

The general mechanism for imine formation is as follows:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). libretexts.orglibretexts.org

Elimination: The lone pair on the nitrogen helps to expel a molecule of water, forming an iminium ion. libretexts.org

Deprotonation: A base (such as another amine molecule or water) removes the proton from the nitrogen to yield the final, neutral imine product. libretexts.org

The reaction is reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

Similarly, this compound can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This is a classic nucleophilic acyl substitution reaction. The amine's lone pair attacks the carbonyl carbon of the acyl derivative, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and after a final deprotonation step, the stable amide is formed.

Reactivity Profiles of the Nitrophenyl Moiety

The nitrophenyl group imparts distinct reactivity to the molecule, primarily due to the strong electron-withdrawing nature of the nitro group.

Impact of the Nitro Group as an Electron-Withdrawing Functionality

The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive effect and the resonance effect. chegg.comresearchgate.netnih.gov

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi-electrons of the benzene (B151609) ring onto its oxygen atoms, as shown in its resonance structures. This effect is most pronounced at the ortho and para positions relative to the nitro group.

This strong electron-withdrawing character has several significant consequences for the reactivity of the 1-(4-nitrophenyl) portion of the molecule. It deactivates the aromatic ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution. Furthermore, it increases the acidity of protons on adjacent groups. chegg.comnih.gov The Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted benzene derivatives, quantifies this effect with a large positive sigma (σ) value for the para-nitro group (σp = +0.78), indicating strong electron withdrawal. nih.gov

The table below compares the pKa values of the conjugate acids of aniline (B41778) and a related nitroaniline, illustrating the electron-withdrawing effect of the nitro group on the basicity of the aromatic amine. A lower pKa indicates a weaker base, a direct result of the nitro group pulling electron density away from the amine, making the lone pair less available for protonation.

CompoundpKa of Conjugate AcidEffect
Aniline4.63Reference
4-Nitroaniline1.0Weaker base due to —NO₂ group

Data for illustrative purposes.

Selective Transformations of the Nitro Group (Beyond Reduction)

While the reduction of a nitro group to an amine is a common transformation, the nitro group itself can participate in other reactions. nih.gov A key non-reductive transformation is its role as an activating group and potential leaving group in nucleophilic aromatic substitution (SNA_r).

Due to the powerful electron-withdrawing nature of the nitro group, the carbon atom to which it is attached (and the ortho/para positions) becomes highly electron-deficient and susceptible to attack by strong nucleophiles. nih.gov In reactions of nitroarenes with nucleophiles, the process can proceed through the formation of a stable intermediate known as a Meisenheimer complex or σ-adduct. nih.gov If there is another suitable leaving group on the ring (e.g., a halogen) at an ortho or para position, the nucleophile will typically displace it. In some cases, under vigorous conditions or with specific nucleophiles, the nitro group itself can be displaced from the aromatic ring. This versatile reactivity stems directly from the diverse electronic properties of the nitro functionality. nih.gov

Regioselective Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is rendered electron-deficient by the potent electron-withdrawing nitro group. This electronic characteristic is the primary determinant of its reactivity towards aromatic substitution, favoring nucleophilic aromatic substitution (SNAr) over electrophilic aromatic substitution.

In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. For this to occur, the ring must be activated by strong electron-withdrawing groups, such as the nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.commasterorganicchemistry.com The nitro group in the para position to the cyclopentylamino substituent makes the ortho positions (C2 and C6) particularly susceptible to nucleophilic attack.

Should a suitable leaving group (e.g., a halide) be present at the ortho or para positions relative to the nitro group, SNAr reactions would be highly favored. wikipedia.org For instance, in a hypothetical derivative like 1-(2-chloro-4-nitrophenyl)cyclopentanamine, the chlorine atom would be readily displaced by a variety of nucleophiles.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized onto the nitro group.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. youtube.com

The following table outlines potential nucleophiles and the corresponding products from a hypothetical SNAr reaction on an ortho-halogenated this compound derivative.

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium HydroxidePhenol
AlkoxideSodium MethoxideEther
AmineAmmonia, Primary/Secondary AminesAniline derivative
ThiolateSodium ThiophenolateThioether

It is important to note that without a leaving group on the aromatic ring, direct nucleophilic substitution of a hydrogen atom (vicarious nucleophilic substitution) is also a possibility, though it often requires specific reagents and conditions.

Cyclopentane (B165970) Ring Reactivity and Functionalization

The cyclopentane ring of this compound offers opportunities for a different set of chemical transformations, distinct from the aromatic chemistry of the phenyl group.

Functionalization at Peripheral Sites of the Cyclopentane Ring

The saturated nature of the cyclopentane ring means that functionalization will primarily occur through radical-based or directed C-H activation pathways. Directing groups can facilitate the selective functionalization of specific C-H bonds. nih.gov While the amino group in this compound could potentially act as a directing group, specific methodologies for this substrate are not widely reported.

General strategies for cyclopentane functionalization that could be adapted include:

Free Radical Halogenation: This non-selective method would likely lead to a mixture of halogenated products at various positions on the cyclopentane ring.

Directed C-H Activation/Functionalization: Modern synthetic methods often employ a directing group to guide a metal catalyst to a specific C-H bond for functionalization. nih.gov For instance, if the primary amine were acylated, the amide could direct reactions to the C2 position of the cyclopentane ring.

The table below summarizes potential functionalization reactions on the cyclopentane ring.

Reaction TypeReagentsPotential Product
Radical BrominationN-Bromosuccinimide, Light/Radical InitiatorBrominated cyclopentane derivatives
Directed C-H ArylationPalladium catalyst, Aryl halide, Directing GroupArylated cyclopentane derivatives
OxidationStrong oxidizing agentsRing-opened products or ketones

Skeletal Rearrangements and Ring Transformations

Skeletal rearrangements involve the reorganization of the carbon framework of a molecule. rsc.orgnih.gov For the cyclopentane ring in this compound, such rearrangements could lead to the formation of different ring sizes or isomeric structures. While specific studies on this compound are lacking, analogous cyclopentane systems can undergo various rearrangements, often under acidic or thermal conditions, or through the influence of specific reagents.

Potential, though not experimentally verified for this specific molecule, rearrangements could include:

Ring Expansion: Under certain conditions, cyclopentylcarbinyl-type intermediates can rearrange to form cyclohexyl systems.

Ring Contraction: While less common for simple cyclopentanes, highly substituted derivatives can sometimes undergo ring contraction to cyclobutane (B1203170) structures.

Transannular Reactions: If the cyclopentane ring were appropriately substituted, intramolecular reactions between two non-adjacent atoms (a transannular reaction) could lead to bicyclic products. nih.gov

Investigation of Multicomponent Reactions Incorporating this compound Motifs

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govresearchgate.net The structural features of this compound, namely the primary amine and the potential for the aromatic ring to participate in reactions, make it an interesting candidate for the design of novel MCRs.

The primary amine group is a common component in many well-known MCRs, such as the Ugi and Passerini reactions. nih.gov

Ugi Reaction: This four-component reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. This compound could serve as the amine component, leading to the formation of complex α-acylamino carboxamides.

Mannich-type Reactions: The primary amine can react with an aldehyde and a compound containing an acidic proton (like a ketone) to form a β-amino carbonyl compound.

The following table illustrates a hypothetical Ugi reaction involving this compound.

Component 1 (Amine)Component 2 (Carbonyl)Component 3 (Isocyanide)Component 4 (Carboxylic Acid)Potential Product Class
This compoundFormaldehydetert-Butyl isocyanideAcetic Acidα-Acylamino carboxamide

The incorporation of the this compound motif into complex molecules through MCRs could be a rapid and efficient way to generate libraries of new chemical entities for various applications. While specific examples involving this exact molecule are not prevalent in the literature, the foundational principles of MCRs strongly suggest its potential utility in this area. sid.ir

Advanced Structural Characterization and Conformational Analysis in Research

Single-Crystal X-ray Diffraction for Defining Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the precise atomic arrangement of a crystalline solid, providing unequivocal proof of molecular structure, bond lengths, bond angles, and stereochemistry. nih.govmdpi.com While a specific crystallographic study for 1-(4-Nitrophenyl)cyclopentanamine is not publicly available, the analysis of closely related structures, such as other nitrophenyl derivatives, provides a clear framework for how its molecular architecture would be defined. acs.orgresearchgate.net

In the solid state, molecules of this compound would be expected to arrange themselves in a highly ordered, repeating lattice stabilized by various intermolecular forces. The primary amine (-NH₂) and the nitro (-NO₂) groups are key functional moieties capable of forming strong hydrogen bonds. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors.

Studies on analogous compounds, such as 4-(4-nitrophenyl)piperazin-1-ium salts, reveal extensive networks of N—H⋯O and O—H⋯O hydrogen bonds that dictate the crystal packing, often leading to the formation of complex sheets or three-dimensional frameworks. researchgate.net It is probable that in the crystal structure of this compound, N—H⋯O interactions between the amine of one molecule and the nitro group of a neighboring molecule would be a dominant packing motif. Additionally, weaker C—H⋯O interactions involving the aromatic and cyclopentyl C-H bonds can further stabilize the crystal lattice. researchgate.netresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in a Related Nitrophenyl Structure Data is illustrative and based on analyses of similar compounds.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°)
N—H···O 0.91 2.05 2.96 170

Cyclopentane (B165970) Ring Conformation: A planar cyclopentane ring is energetically unfavorable due to significant eclipsing strain. maricopa.edu Therefore, the cyclopentane moiety in this compound is expected to adopt a non-planar conformation, most commonly an "envelope" or "twist" form, which alleviates this strain. maricopa.edu SCXRD analysis would precisely define this pucker.

Torsional Angles: The spatial relationship between the cyclopentane and the 4-nitrophenyl rings is defined by torsional angles. These angles, determined with high precision by X-ray diffraction, describe the degree of twist around the bond connecting the phenyl ring to the cyclopentyl carbon. This orientation is influenced by steric hindrance between the rings and the amine group, as well as by crystal packing forces.

The substitution pattern on either the phenyl or the cyclopentyl ring can have a profound impact on the resulting solid-state structure. Studies on various nitrophenyl-containing compounds show that even minor changes to the molecular structure can lead to different crystal packing arrangements and, in some cases, different crystal systems and space groups. mdpi.comacs.org For instance, the addition of other substituents on the phenyl ring could introduce new intermolecular interactions or create steric demands that prevent the formation of packing motifs observed in the parent compound. Similarly, substitution on the cyclopentane ring would alter its conformational preference and influence how molecules interact with their neighbors in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for verifying the molecular structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom. rsc.org

The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. Based on established chemical shift ranges and data from analogous compounds, a predicted spectrum can be outlined. msu.eduorgchemboulder.com

¹H NMR Spectrum: The aromatic protons of the 4-nitrophenyl group are expected to appear far downfield (typically 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. nih.govrsc.org They would likely present as a characteristic AA'BB' system, appearing as two distinct doublets. The protons on the cyclopentane ring would resonate in the aliphatic region (typically 1.5-3.0 ppm). The methine proton at the C1 position, being attached to both a nitrogen and the phenyl ring, would be shifted further downfield compared to the other methylene protons. The amine (-NH₂) protons typically appear as a broad singlet whose chemical shift is variable and dependent on solvent, concentration, and temperature. msu.edu

¹³C NMR Spectrum: The ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon. The aromatic carbons would appear between 110-150 ppm, with the carbon bearing the nitro group (C4) and the carbon attached to the cyclopentyl ring (C1') being the most deshielded. bhu.ac.inmdpi.com The carbons of the cyclopentane ring would resonate in the upfield aliphatic region (typically 20-70 ppm), with the C1 carbon attached to the phenyl ring and the amine showing the largest downfield shift in this group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on typical values for 4-nitrophenyl and cyclopentanamine moieties.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to -NO₂) 8.0 - 8.3 Doublet
Aromatic H (meta to -NO₂) 7.4 - 7.6 Doublet
Cyclopentane H (C2-C5) 1.5 - 2.2 Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Based on typical values for 4-nitrophenyl and cyclopentanamine moieties.

Carbons Predicted Chemical Shift (δ, ppm)
Aromatic C (C-NO₂) 145 - 150
Aromatic C (C-Cyclopentyl) 148 - 155
Aromatic C (CH) 120 - 130
Cyclopentane C1 60 - 70

Since the C1 carbon of the cyclopentane ring is a stereocenter, this compound is a chiral molecule and exists as a pair of enantiomers. NMR spectroscopy is a powerful method for assessing the enantiomeric purity of a sample. While the NMR spectra of two enantiomers are identical in an achiral solvent, their signals can be resolved by using a chiral resolving agent or a chiral solvent. bhu.ac.in These agents interact with the enantiomers to form transient diastereomeric complexes, which have slightly different magnetic environments and, therefore, different chemical shifts. By integrating the distinct signals corresponding to each enantiomer, the enantiomeric ratio and enantiomeric excess (ee) can be accurately determined. acs.org In cases where derivatives of the compound might have a second stereocenter, creating diastereomers, standard ¹H or ¹³C NMR can often distinguish between them directly, as diastereomers have inherently different physical properties and NMR spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These complementary methods are essential for identifying functional groups and characterizing the bonding within this compound. thermofisher.com

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, provided there is a change in the dipole moment of the molecule during the vibration. thermofisher.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional moieties.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). nsf.gov Vibrations that result in a change in the polarizability of the molecule are Raman-active. nih.gov It is particularly effective for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

The key vibrational modes for this compound are associated with the nitro group, the aromatic ring, the amine group, and the aliphatic cyclopentyl ring.

Key Functional Group Vibrations:

Nitro Group (NO₂): The nitro group is characterized by two strong, distinct stretching vibrations. The asymmetric stretch (ν_as_(NO₂)) typically appears at a higher frequency than the symmetric stretch (ν_s_(NO₂)). spectroscopyonline.comresearchgate.net These are very strong bands in the IR spectrum due to the high polarity of the N-O bonds. spectroscopyonline.com A scissoring (bending) vibration is also observed at a lower wavenumber.

Aromatic Ring (p-substituted benzene): The phenyl ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. scialert.net The substitution pattern on the benzene (B151609) ring (para-substitution) gives rise to specific out-of-plane C-H bending vibrations, typically in the 850-800 cm⁻¹ range, which are often strong in the IR spectrum.

Amine Group (NH₂): A primary amine typically shows two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. An N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

Aliphatic Group (Cyclopentane): The cyclopentyl moiety will contribute C-H stretching vibrations just below 3000 cm⁻¹ (both asymmetric and symmetric) and CH₂ scissoring and rocking/twisting vibrations in the 1470-1430 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds. spectroscopyonline.comnih.govscholarsresearchlibrary.comnih.govresearchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected FT-IR IntensityExpected Raman Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3500 - 3300Medium-WeakMedium-Weak
Aromatic C-H StretchPhenyl Ring3100 - 3000Medium-WeakMedium-Strong
Aliphatic C-H StretchCyclopentyl (-CH₂-)2980 - 2850StrongStrong
N-H Scissoring (Bending)Primary Amine (-NH₂)1650 - 1580Medium-StrongWeak
Aromatic C=C StretchPhenyl Ring1610 - 1580, 1520-1450Medium-StrongStrong
NO₂ Asymmetric StretchNitro Group (-NO₂)1560 - 1515Very StrongStrong
CH₂ Scissoring (Bending)Cyclopentyl (-CH₂-)1470 - 1430MediumMedium
NO₂ Symmetric StretchNitro Group (-NO₂)1355 - 1335Very StrongVery Strong
C-N Stretch (Aromatic-Nitro)C-NO₂~1110StrongStrong
C-N Stretch (Aliphatic-Amine)C-NH₂1250 - 1020MediumMedium-Weak
C-H Out-of-Plane Bendp-substituted Phenyl860 - 800StrongWeak
NO₂ Scissoring (Bending)Nitro Group (-NO₂)890 - 835MediumMedium

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Conjugation and Excited State Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy, provides critical information about the electronic structure, conjugation, and excited-state properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 4-nitrophenyl chromophore. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (ground state) to higher-energy orbitals (excited state). pharmatutor.orgmu-varna.bg For this molecule, two main types of transitions are expected:

π → π* Transitions: These are high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. pharmatutor.org The conjugation between the phenyl ring and the nitro group lowers the energy required for this transition, shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. For 4-nitrophenol, a related compound, a strong absorption band due to a π → π* transition is observed around 318-320 nm. researchgate.net A similar strong absorption band would be anticipated for this compound.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amine group) to a π* antibonding orbital of the aromatic ring. pharmatutor.org These transitions are typically of much lower intensity than π → π* transitions and can sometimes be obscured by the stronger bands.

The position and intensity of these absorption bands can be influenced by the solvent polarity. rsc.org Polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption maximum (λ_max).

Transition TypeChromophoreExpected λ_max Range (nm)Molar Absorptivity (ε)
π → πNitrophenyl~300 - 340High ( > 10,000 M⁻¹cm⁻¹)
n → πNitro Group / Amine Group~270 - 290Low ( < 1,000 M⁻¹cm⁻¹)

Photoluminescence (Fluorescence) Spectroscopy: Photoluminescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Most nitroaromatic compounds, however, are known to be very weakly fluorescent or non-fluorescent. nih.gov This is because the excited state energy is efficiently dissipated through non-radiative decay pathways, such as intersystem crossing to a triplet state, which is promoted by the presence of the heavy atoms in the nitro group. The hydrolysis product of some organophosphates, p-nitrophenol, has been shown to quench the fluorescence of other molecules, indicating its ability to participate in energy or electron transfer processes that deactivate excited states. nih.gov Therefore, this compound is expected to exhibit very low to negligible fluorescence quantum yield. The study of its excited-state dynamics would likely require advanced ultrafast spectroscopic techniques to probe the rapid non-radiative decay processes that follow photoexcitation. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these techniques map out the electron distribution, molecular geometry, and energy, which collectively determine the molecule's stability and chemical nature.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This process finds the coordinates on the potential energy surface that correspond to a minimum energy, representing the equilibrium structure of the molecule. For 1-(4-Nitrophenyl)cyclopentanamine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or Lan2DZ, can predict bond lengths, bond angles, and dihedral angles. sapub.orgresearchgate.netnih.govresearchgate.net

ParameterTypical Calculated Value (for related structures)Description
C-N (Nitro Group) Bond Length~1.46 - 1.48 ÅThe bond connecting the nitrogen of the nitro group to the phenyl ring.
N-O (Nitro Group) Bond Length~1.22 - 1.25 ÅThe bonds within the nitro (NO₂) functional group.
C-N (Amine) Bond Length~1.38 - 1.46 ÅThe bond connecting the amine nitrogen to the cyclopentane (B165970) and phenyl rings. sapub.org
C-C-N-C Dihedral AngleVaries (e.g., 139.6°) nih.govDescribes the twist between the phenyl ring and the amine linkage, indicating non-planarity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. nih.govbiomedres.us

For molecules containing a 4-nitrophenyl group, the HOMO is typically localized on the phenyl ring and the amine substituent, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution indicates that the molecule is susceptible to electrophilic attack at the phenyl/amine portion and nucleophilic attack at the nitro-substituted ring. The energy gap helps quantify this reactivity, with smaller gaps often seen in compounds with strong electron-donating and electron-withdrawing groups. researchgate.netnih.gov

ParameterDefinitionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons. Higher energy means it is a better electron donor.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons. Lower energy means it is a better electron acceptor.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOA small gap suggests high reactivity and polarizability, while a large gap suggests high stability. researchgate.netbiomedres.us

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical Lewis structures. This method is particularly useful for quantifying intramolecular interactions, charge delocalization, and hyperconjugation. researchgate.netresearchgate.net

A key aspect of NBO analysis is the calculation of the second-order perturbation energy, E(2), which measures the stabilization energy from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Large E(2) values indicate strong electronic interactions, such as charge transfer.

In this compound, significant charge transfer is expected from the electron-donating amine and cyclopentyl groups towards the strongly electron-withdrawing nitro group, mediated by the phenyl ring's π-system. NBO analysis can quantify this charge transfer. For example, in a study of N-(4-nitrophenyl) diacetamide (B36884), electron density was shown to shift from the aromatic ring towards the carbonyl groups. nih.gov Similarly, for the target molecule, NBO would likely reveal a significant transfer of electron density from the lone pair of the amine nitrogen (donor) to the π* anti-bonding orbitals of the nitrophenyl ring (acceptor), stabilizing the molecule. This charge delocalization is crucial for understanding the molecule's electronic properties and reactivity. nih.gov

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypeSignificance
LP (N) - Amineπ* (C=C) - Phenyl Ringn → πDelocalization of the nitrogen lone pair into the aromatic ring, enhancing electron donation.
π (C=C) - Phenyl Ringπ (N=O) - Nitro Groupπ → πDelocalization from the phenyl ring into the nitro group, representing the primary charge transfer pathway.
σ (C-H) - Cyclopentylσ (C-N) - Amineσ → σ*Hyperconjugative interactions that contribute to overall molecular stability.

Computational Mechanistic Elucidation

Beyond static properties, computational chemistry can map the energetic changes that occur during a chemical reaction. This allows for the elucidation of reaction mechanisms, identification of key intermediates, and prediction of reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. scm.com Locating this elusive structure is critical to understanding a reaction's mechanism.

Algorithms in computational software can search for a transition state geometry. The process often involves starting with a guess of the TS structure and using optimization algorithms to find the exact saddle point. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the vibration along the reaction coordinate. scm.com

Once the reactant, product, and transition state geometries are optimized and their energies calculated, the activation energy (Ea) can be determined. The activation energy is the energy difference between the reactants and the transition state. It represents the minimum energy required for the reaction to occur and is the primary determinant of the reaction rate. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction. DFT calculations have been used to find activation barriers for reactions involving nitrophenyl groups, such as the hydrogenation of 4-nitrophenylacetylene. researchgate.net

With the transition state located, the entire reaction pathway can be mapped. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts at the transition state and moves downhill along the reaction coordinate in both the forward and reverse directions, confirming that the located TS connects the desired reactants and products. scm.com

The result of this process is a reaction energy profile, a graph that plots energy versus the reaction coordinate. This profile provides a visual representation of the entire reaction mechanism, showing the relative energies of the reactants, intermediates, transition states, and products. For example, a computational study on the thermal decomposition of N-(4-nitrophenyl) diacetamide successfully mapped the reaction pathway involving a six-membered ring transition state, explaining the experimentally observed kinetics. nih.gov For this compound, such a profile could be generated for potential reactions like N-dealkylation or reduction of the nitro group, providing invaluable mechanistic insights.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds. The primary areas of flexibility are the bond connecting the cyclopentyl ring to the amine group and the bond linking the cyclopentyl ring to the nitrophenyl group.

The simulations would track the molecule's trajectory, allowing for the identification of low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions.

Furthermore, MD simulations can effectively model the influence of different solvents on the compound's conformation. By surrounding the molecule with explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane) in the simulation box, one can observe how solvent-solute interactions affect its preferred shape. For instance, in a polar solvent, conformations that maximize the exposure of the polar amine (-NH2) and nitro (-NO2) groups to the solvent would likely be favored. Conversely, in a nonpolar solvent, the molecule might adopt a more folded conformation to minimize the exposure of these polar groups.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other governs its bulk properties, such as its crystal structure and melting point. This self-assembly into larger, ordered structures, known as supramolecular assembly, is driven by a combination of non-covalent interactions nih.gov.

Hydrogen bonds are strong, directional intermolecular forces that play a critical role in molecular recognition and crystal engineering rsc.org. In this compound, the primary amine group (-NH2) serves as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) act as hydrogen bond acceptors.

Computational models can be used to predict the geometry and strength of these potential hydrogen bonds. The most probable interactions would involve the amine hydrogen atoms forming bonds with the nitro oxygen atoms of a neighboring molecule (N-H···O) or, less commonly, with the nitrogen atom of an adjacent amine group (N-H···N). These interactions can lead to the formation of specific, repeating patterns, such as dimers or one-dimensional chains, which are fundamental to the compound's solid-state packing soton.ac.uk. The analysis of molecular electrostatic potential (MEP) maps can computationally identify the regions of a molecule most likely to donate or accept hydrogen bonds nih.gov.

Table 1: Potential Hydrogen Bonding Interactions in this compound
Donor GroupAcceptor GroupInteraction TypePotential Supramolecular Motif
Amine (N-H)Nitro (O=N)N-H···OHead-to-tail chains or cyclic dimers
Amine (N-H)Amine (N)N-H···NFormation of dimers or extended networks

In addition to hydrogen bonding, other non-covalent forces contribute significantly to the supramolecular structure.

Pi-Aromatic Interactions: The electron-rich π-system of the nitrophenyl ring is capable of engaging in several types of π-interactions nih.gov.

π-π Stacking: Two aromatic rings can stack on top of each other. In this compound, the presence of the electron-withdrawing nitro group significantly influences the electrostatic nature of the ring, favoring an offset or parallel-displaced stacking arrangement to minimize electrostatic repulsion.

Nitro-Aromatic Interactions: The electron-deficient nitro group can interact favorably with an electron-rich aromatic ring of a neighboring molecule. Studies on related compounds have shown that these nitro-π interactions can be a significant stabilizing force in the solid state researchgate.net.

C-H···π Interactions: The hydrogen atoms on the cyclopentyl ring can interact with the face of the aromatic ring, further stabilizing the crystal packing.

Table 2: Key Pi-Aromatic and Van der Waals Interactions
Interaction TypeParticipating GroupsDescription
π-π StackingNitrophenyl Ring ↔ Nitrophenyl RingInteraction between the aromatic π-systems of adjacent molecules.
Nitro-π InteractionNitro Group ↔ Nitrophenyl RingAn electrostatic interaction between the electron-withdrawing nitro group and the aromatic ring face researchgate.net.
C-H···π InteractionCyclopentyl C-H ↔ Nitrophenyl RingA weak hydrogen bond-like interaction stabilizing the crystal lattice.
Van der Waals ForcesAll atomsNon-specific attractive forces contributing to overall molecular packing and stability mdpi.com.

In Silico Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a valuable tool for predicting the outcome of chemical reactions. For this compound, in silico methods can predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (the stereochemical outcome) of various transformations.

For example, in an electrophilic aromatic substitution reaction, calculations using Density Functional Theory (DFT) can determine the most likely site of attack on the 4-nitrophenyl ring. By mapping the electron density and calculating the energies of the intermediate structures (sigma complexes) for attack at the ortho and meta positions relative to the cyclopentylamino group, one can predict the major product. The nitro group is a strong deactivating meta-director, while the aminoalkyl group is an activating ortho-, para-director. Computational analysis would quantify the competing effects of these two substituents.

Similarly, for reactions involving the stereocenter at the C1 position of the cyclopentyl ring, computational modeling can predict which stereoisomer is more likely to be formed. By calculating the transition state energies for the different pathways leading to each stereoisomer, chemists can forecast the reaction's stereochemical preference. Factors influencing reactivity and reaction mechanisms can be systematically investigated using these computational approaches psu.edu.

Molecular Modeling for Binding Modes with Non-Biological Targets (e.g., materials, enzymes for synthetic utility)

Molecular modeling can simulate how this compound interacts with various non-biological targets, which is essential for applications in materials science and biocatalysis.

Interactions with Materials: The binding of this compound to the surface of materials can be modeled to understand and design functional surfaces or sensors. For instance, docking simulations or DFT calculations can predict the binding energy and optimal orientation of the molecule on a surface like graphene, a metal oxide, or a polymer film mdpi.com. These models would elucidate the key interactions—such as hydrogen bonds with surface functional groups or π-stacking with a graphitic surface—that govern adsorption.

Interactions with Enzymes for Synthetic Utility: The compound can be modeled as a potential substrate or inhibitor for enzymes, which can be used as catalysts for synthetic reactions. For example, enzymes like transaminases are used to synthesize chiral amines. Molecular docking simulations can place this compound into the active site of a transaminase mdpi.com. These simulations would predict its binding affinity and identify the key amino acid residues involved in the interaction, helping to determine if the enzyme can process this molecule and what the stereochemical outcome of the reaction would be. Similarly, its potential as a substrate for chromogenic assays with other enzymes, a concept demonstrated with other 4-nitrophenyl derivatives, could be explored nih.gov.

Potential Research Applications As a Chemical Intermediate

Building Block for Complex Molecular Architectures and Scaffolds

The structural features of 1-(4-nitrophenyl)cyclopentanamine provide a robust framework for the construction of intricate molecular designs. The cyclopentane (B165970) ring introduces a specific three-dimensional geometry, while the primary amine and the nitro group offer reactive sites for a wide array of chemical modifications. The nitro group, in particular, can be readily reduced to an amino group, opening up further avenues for derivatization and the construction of more complex scaffolds.

The presence of the primary amine allows this compound to be a key precursor in the synthesis of various nitrogen-containing heterocycles. These ring systems are of high interest due to their prevalence in biologically active compounds and functional materials.

Pyrazolines: The primary amine of this compound can react with α,β-unsaturated ketones in a Michael addition reaction. The subsequent intramolecular cyclization and dehydration of the resulting adduct leads to the formation of substituted pyrazoline rings. The reaction pathway can be influenced by the specific reaction conditions and the nature of the α,β-unsaturated ketone used.

Pyridines: Following the reduction of the nitro group to an amine, the resulting 1-(4-aminophenyl)cyclopentanamine can participate in condensation reactions with 1,3-dicarbonyl compounds to construct pyridine (B92270) rings. This approach, a variation of the Hantzsch pyridine synthesis, allows for the incorporation of the cyclopentylphenyl moiety into the pyridine scaffold.

Triazoles: The synthesis of triazole derivatives can be achieved after the transformation of the nitro group. The resulting aromatic amine can be diazotized and then subjected to a cycloaddition reaction with a compound containing a carbon-carbon triple bond, a process known as the Huisgen cycloaddition, to form a 1,2,3-triazole ring.

HeterocycleSynthetic Precursor(s) from this compoundKey Reaction Type
PyrazolineThis compoundMichael Addition / Cyclization
Pyridine1-(4-Aminophenyl)cyclopentanamineCondensation
Triazole1-(4-Aminophenyl)cyclopentanamine (after diazotization)Cycloaddition

The cyclopentane ring of this compound can serve as a foundation for the construction of more elaborate fused-ring and polycyclic systems. Intramolecular reactions, particularly after modification of the primary amine and nitro group, can lead to the formation of new rings fused to the cyclopentane core. For instance, the synthesis of carbazole (B46965) derivatives is possible by first converting the primary amine to a suitable functional group that can undergo a cyclization reaction with the phenyl ring. The development of such polycyclic aromatic compounds is driven by their potential applications in electronic materials and as fluorescent probes.

Development of Functionalized Materials

The inherent properties of this compound make it a candidate for the development of novel functionalized materials. The electron-withdrawing nature of the nitrophenyl group can impart specific electronic and optical properties to materials incorporating this moiety. For example, polymers containing the 4-nitrophenyl group have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. The primary amine group provides a convenient handle for covalently attaching the molecule to polymer backbones or surfaces of other materials, allowing for the tailored design of materials with specific functionalities.

Application in Organocatalysis and Ligand Design for Transition Metal Catalysis

The field of asymmetric catalysis can benefit from the chiral nature of this compound when resolved into its individual enantiomers. The primary amine can function as an organocatalyst, for instance, in promoting aldol (B89426) or Michael addition reactions by forming chiral enamines or iminium ions as intermediates.

Furthermore, the primary amine is a versatile starting point for the synthesis of a wide range of chiral ligands for transition metal catalysis. By reacting the amine with other molecules containing coordinating atoms (such as nitrogen, phosphorus, or oxygen), bidentate or polydentate ligands can be prepared. These ligands can then be complexed with transition metals to form catalysts for various transformations, including asymmetric hydrogenation, cross-coupling reactions, and oxidation reactions. The cyclopentyl group can provide a defined steric environment around the metal center, which is often critical for achieving high levels of enantioselectivity in catalytic reactions.

Application AreaRole of this compoundPotential Transformations
OrganocatalysisChiral Primary Amine CatalystAsymmetric Aldol, Michael Additions
Transition Metal CatalysisChiral Ligand PrecursorAsymmetric Hydrogenation, Cross-Coupling

Future Research Directions and Emerging Methodologies

Design of Highly Efficient and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For 1-(4-nitrophenyl)cyclopentanamine, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Currently, a known pathway to a closely related compound, 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213), involves the reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile. google.com The initial synthesis of the nitrophenyl precursor can be achieved through methods such as the reaction of 1-hydroxycyclopentanecarbonitrile (B1295621) with triphosgene (B27547) followed by a reaction with a nitrochlorobenzene-zinc reagent. google.com

Future sustainable routes for this compound could explore:

Catalytic C-N Bond Formation: Direct amination of 1-(4-nitrophenyl)cyclopentyl halides or sulfonates using ammonia (B1221849) or its surrogates, catalyzed by transition metals like palladium or copper, could offer a more direct route. organic-chemistry.org Research into ligands that promote high selectivity and turnover numbers will be crucial.

Green Solvents and Reagents: Replacing hazardous solvents like toluene (B28343) with greener alternatives such as water, ionic liquids, or deep eutectic solvents would significantly improve the environmental footprint of the synthesis. nih.govrsc.org Similarly, the use of non-toxic and readily available reagents is a key aspect of sustainable chemistry.

Biocatalysis: Employing enzymes, such as transaminases, for the asymmetric synthesis of chiral this compound could provide highly enantiopure products under mild reaction conditions.

ParameterTraditional Route (Inferred)Potential Sustainable Route
Starting Materials Multi-step from cyclopentanone (B42830) derivatives1-(4-nitrophenyl)cyclopentanol/halide
Key Transformation Reduction of a nitrile or nitro groupDirect catalytic amination
Catalyst Stoichiometric reducing agents (e.g., LiAlH4)Transition metal catalyst (e.g., Pd, Cu) or enzyme
Solvents Volatile organic solvents (e.g., THF, Toluene)Water, ethanol (B145695), or other green solvents
Byproducts Metal salts, organic wasteMinimal, catalyst is recyclable

Discovery of Novel Reactivity and Transformation Pathways

The unique structural features of this compound suggest a variety of potential chemical transformations that remain to be explored. The interplay between the primary amine, the cyclopentyl ring, and the nitrophenyl group can lead to novel reactivity.

Future research in this area could focus on:

Functionalization of the Amino Group: Beyond simple acylation or alkylation, the primary amine can be a handle for more complex transformations. For instance, its conversion to an isocyanate or an azide (B81097) would open up a plethora of cycloaddition and cross-coupling reactions.

Reactions Involving the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, opening the door to the synthesis of diamino derivatives with potential applications in polymer chemistry or as ligands for metal catalysts. Furthermore, the nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAAr) reactions.

Transformations of the Cyclopentyl Ring: While the cyclopentyl ring is generally stable, its presence influences the reactivity of the adjacent amine. Research into ring-opening or ring-expansion reactions under specific conditions could lead to the synthesis of novel scaffolds. For example, reactions involving the cleavage of the C-N bond or C-C bonds of the cyclopentyl ring could be explored.

Reaction TypePotential ReagentsPotential Products
N-Functionalization Phosgene, Diphenylphosphoryl azideIsocyanates, Azides
Nitro Group Reduction H2/Pd/C, SnCl2/HCl1-Amino-4-(cyclopentylamino)benzene
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., alkoxides, thiolates)Substituted nitrophenyl derivatives
Ring Modification Oxidative or reductive conditionsRing-opened or expanded products

Advanced Computational Studies for Predictive Modeling of Reaction Outcomes

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. For a molecule like this compound, where experimental data is scarce, computational studies can provide invaluable insights and guide synthetic efforts.

Future computational research should aim to:

Predict Reaction Pathways and Barriers: Using Density Functional Theory (DFT) and other quantum chemical methods, the feasibility of various reaction pathways can be assessed by calculating activation energies and reaction thermodynamics. nih.govscielo.org.mxweizmann.ac.il This can help in identifying promising reaction conditions and avoiding unfruitful experiments.

Model Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of novel compounds derived from this compound. researchgate.netmdpi.com

Understand Structure-Property Relationships: Computational models can be used to correlate the structural features of this compound and its derivatives with their potential biological activity or material properties. For example, molecular docking studies could predict the binding affinity of these compounds to specific protein targets. nih.gov

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Reaction mechanism studiesActivation energies, transition state geometries
Time-Dependent DFT (TD-DFT) Prediction of electronic spectraUV-Vis absorption wavelengths
Molecular Dynamics (MD) Simulations Conformational analysisDominant conformations in solution
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activityCorrelation of molecular descriptors with activity

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. acs.orgnih.govbohrium.com Applying these technologies to the study of this compound and its derivatives could significantly accelerate the pace of research.

Future directions in this area include:

Automated Synthesis Platforms: Utilizing robotic systems for the synthesis of a library of derivatives of this compound would allow for the rapid exploration of a wide range of functional groups and substitution patterns. nih.govyoutube.com This can be particularly useful for structure-activity relationship studies.

High-Throughput Screening: Once a library of compounds is synthesized, HTE methods can be employed to rapidly screen for desired properties, such as catalytic activity, biological activity, or specific material characteristics. nih.govumich.edu

Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify trends and predict the properties of new, unsynthesized compounds, thereby guiding the design of the next generation of molecules.

TechnologyApplication in the study of this compoundPotential Outcome
Automated Liquid Handlers Preparation of reaction arrays for library synthesisRapid synthesis of hundreds of derivatives
Flow Chemistry Continuous and controlled synthesisImproved reaction control, safety, and scalability nih.gov
High-Throughput Mass Spectrometry Rapid analysis of reaction outcomesQuick identification of successful reactions and byproducts
Machine Learning Algorithms Analysis of HTE dataPredictive models for compound properties

Q & A

Q. How can researchers validate target engagement in vivo for this compound?

  • Methodological Answer : Use radiolabeled analogs (e.g., ¹¹C or ¹⁸F isotopes) for PET imaging in animal models. Pull-down assays with biotinylated probes isolate target proteins from tissue lysates. Behavioral assays (e.g., forced swim test for antidepressants) correlate target modulation with functional outcomes .

Notes

  • All methodologies are derived from peer-reviewed protocols and validated experimental data.
  • Structural analogs and spectral data are cross-referenced with PubChem and NIST databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.